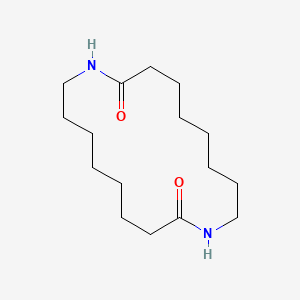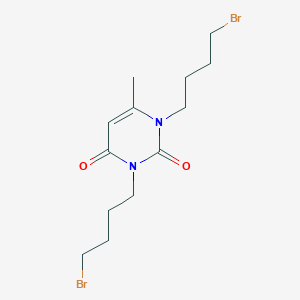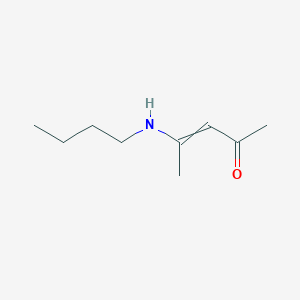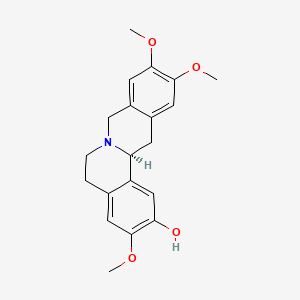
1,10-Diazacyclooctadecane-2,11-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,10-Diazacyclooctadecane-2,11-dione is a macrocyclic compound that belongs to the class of diazacycloalkanes It is characterized by its large ring structure containing two nitrogen atoms and two ketone groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-diazacyclooctadecane-2,11-dione typically involves the reaction of suberyl dichloride with 1,8-diaminooctane in the presence of benzene as a solvent. The reaction is carried out under a nitrogen atmosphere to prevent oxidation. The process involves the following steps :
Reaction Setup: A 12-liter, 4-necked, round-bottomed flask is equipped with a mechanical stirrer, two dropping funnels, and an inlet tube for maintaining a static nitrogen atmosphere.
Addition of Reactants: Four liters of benzene are placed in the flask and stirred vigorously. Two solutions, one containing suberyl dichloride and the other containing 1,8-diaminooctane, are added simultaneously over a period of 6-7 hours at room temperature.
Stirring and Filtration: After the addition is complete, the resulting suspension is stirred slowly overnight. The mixture is then filtered, and the solid product is washed with benzene and dried in a vacuum oven.
Extraction: The crude product is extracted with boiling benzene for three days to obtain the purified this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous extraction systems enhances the efficiency and yield of the process. Safety measures, such as proper ventilation and protective equipment, are essential due to the use of benzene, a known carcinogen .
Analyse Des Réactions Chimiques
Types of Reactions
1,10-Diazacyclooctadecane-2,11-dione undergoes various chemical reactions, including:
Reduction: The compound can be reduced to 1,10-diazacyclooctadecane using lithium aluminum hydride in dry tetrahydrofuran.
Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride in dry tetrahydrofuran, followed by cautious addition of water and sodium hydroxide.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed
Reduction: 1,10-Diazacyclooctadecane.
Substitution: Derivatives with substituted functional groups on the nitrogen atoms.
Applications De Recherche Scientifique
1,10-Diazacyclooctadecane-2,11-dione has several scientific research applications:
Biology: Investigated for its potential as a chelating agent for metal ions in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mécanisme D'action
The mechanism of action of 1,10-diazacyclooctadecane-2,11-dione involves its ability to form stable complexes with metal ions and other molecules. The nitrogen atoms in the ring act as coordination sites, allowing the compound to bind to various targets. This property is exploited in applications such as catalysis, where the compound can facilitate chemical reactions by stabilizing transition states .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,8-Diazacyclotetradecane-2,9-dione: A smaller macrocyclic compound with similar nitrogen and ketone functionalities.
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Contains additional oxygen atoms in the ring, providing different coordination properties.
Uniqueness
1,10-Diazacyclooctadecane-2,11-dione is unique due to its larger ring size and specific arrangement of nitrogen and ketone groups. This structure provides distinct coordination chemistry and reactivity compared to smaller or differently substituted macrocycles .
Propriétés
Numéro CAS |
57859-33-3 |
|---|---|
Formule moléculaire |
C16H30N2O2 |
Poids moléculaire |
282.42 g/mol |
Nom IUPAC |
1,10-diazacyclooctadecane-2,11-dione |
InChI |
InChI=1S/C16H30N2O2/c19-15-11-7-3-1-5-9-13-17-16(20)12-8-4-2-6-10-14-18-15/h1-14H2,(H,17,20)(H,18,19) |
Clé InChI |
XZOKHURAMMUZBY-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(=O)NCCCCCCCC(=O)NCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methanone, (5-methoxy-2-phenyl-1-propyl-1H-benz[g]indol-3-yl)phenyl-](/img/structure/B14609075.png)





![2,2-Dimethylbicyclo[2.2.2]octane](/img/structure/B14609119.png)

![N-Decyl-5-methylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14609128.png)



